(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone
Description
The compound “(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone” is a pyrrolidin-1-yl methanone derivative featuring a 3-chloropyridin-4-yloxy substituent on the pyrrolidine ring and a 3-(dimethylamino)phenyl group attached to the ketone.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-21(2)14-5-3-4-13(10-14)18(23)22-9-7-15(12-22)24-17-6-8-20-11-16(17)19/h3-6,8,10-11,15H,7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQUSOZLBCXNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone features a complex molecular structure that combines various heterocyclic moieties, including chloropyridine and pyrrolidine. This unique configuration suggests potential biological activities, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound has the following chemical formula and characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 305.76 g/mol
- Key Functional Groups :
- Chloropyridine (3-chloropyridin-4-yl)
- Pyrrolidine ring
- Dimethylamino group
The presence of a carbonyl group enhances its reactivity, potentially allowing for interactions with various biological targets.
Preliminary studies suggest that the compound may interact with specific enzymes or receptors, modulating their activity. The mechanism of action is yet to be fully elucidated but may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
- Receptor Modulation : Interaction with cellular receptors, possibly affecting signaling pathways.
Pharmacological Potential
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological activities, including:
- Antiviral Activity : Initial findings suggest interactions with viral proteins, indicating potential antiviral properties.
- Antitumor Activity : Compounds in this class have shown promise in targeting cancer cell lines, particularly through mechanisms involving apoptosis induction.
- Anti-inflammatory Effects : Structural analogs have been noted for their anti-inflammatory properties, which may extend to this compound as well.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated activities:
| Structural Feature | Activity Type | Notes |
|---|---|---|
| Chlorine Substitution | Increased potency | Enhances interaction with biological targets |
| Dimethylamino Group | Enhanced solubility | Improves bioavailability |
| Carbonyl Group | Reactivity | Facilitates nucleophilic attack |
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds featuring chlorinated pyridine derivatives exhibited significant cytotoxicity, suggesting that our compound may also possess similar properties when tested under comparable conditions.
Case Study 2: Antiviral Properties
In vitro assays conducted on structurally related compounds revealed promising antiviral activity against specific viral strains. These findings support further investigation into the antiviral potential of this compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents on the pyrrolidine ring and the aryl group. Key examples include:
*Molecular weight calculated based on formula.
Key Observations :
- Chloropyridine vs.
- Aryl Group Variations: The 3-(dimethylamino)phenyl group in the target compound may improve solubility via tertiary amine protonation, contrasting with morpholin-4-yl () or phenyl () analogs.
- Heterocycle Modifications : Replacing pyrrolidine with morpholine () or piperidine alters ring size and polarity, affecting binding affinity in biological targets.
Physicochemical Properties
- Lipophilicity: The dimethylamino group and chloropyridine substituent balance polarity, likely resulting in moderate logP values (~2–3), comparable to Parchem’s pyrrolidin-1-yl methanones ().
- Solubility: The tertiary amine in the 3-(dimethylamino)phenyl group may enhance aqueous solubility at physiological pH, unlike non-polar analogs like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
